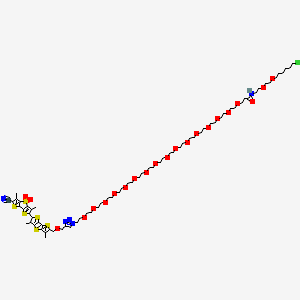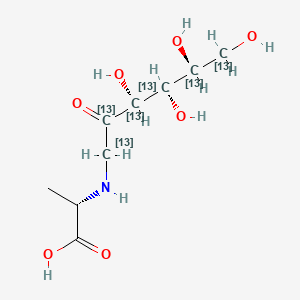
E3 Ligase Ligand-linker Conjugate 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
E3 Ligase Ligand-linker Conjugate 2 is a component of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of specific proteins. This compound consists of a ligand for the E3 ubiquitin ligase and a linker that connects it to a ligand targeting the protein of interest. The formation of a ternary complex between the target protein, the E3 ligase, and the PROTAC leads to ubiquitination and subsequent proteasomal degradation of the target protein .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 2 involves several steps, starting with the preparation of the E3 ligase ligand. This ligand is then connected to a linker molecule through a series of chemical reactions. The linker is designed to provide the appropriate spatial arrangement for the formation of the ternary complex. Common synthetic routes include the use of solid-phase peptide synthesis and solution-phase synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods ensure high yield and purity of the final product. The process includes the optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve efficient synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
E3 Ligase Ligand-linker Conjugate 2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired chemical transformations .
Major Products Formed
The major products formed from these reactions include the modified E3 ligase ligand-linker conjugates, which are then used in the assembly of PROTACs. These products are characterized by their ability to form stable ternary complexes with the target protein and the E3 ligase .
Applications De Recherche Scientifique
E3 Ligase Ligand-linker Conjugate 2 has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies to understand protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in developing novel therapeutics for cancer, neurodegenerative diseases, and immune disorders.
Industry: Utilized in the development of new drug discovery platforms and high-throughput screening assays.
Mécanisme D'action
E3 Ligase Ligand-linker Conjugate 2 exerts its effects by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin from the E2 enzyme to the target protein, leading to its ubiquitination. The ubiquitinated protein is then recognized and degraded by the 26S proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways regulated by the target protein .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to E3 Ligase Ligand-linker Conjugate 2 include:
Cereblon-based PROTACs: Utilize cereblon as the E3 ligase ligand.
Von Hippel-Lindau (VHL)-based PROTACs: Utilize VHL as the E3 ligase ligand.
Inhibitor of apoptosis protein (IAP)-based PROTACs: Utilize IAP as the E3 ligase ligand .
Uniqueness
This compound is unique due to its specific ligand-linker design, which allows for the formation of highly stable ternary complexes. This stability enhances the efficiency of target protein degradation and broadens the scope of potential therapeutic applications .
Propriétés
Formule moléculaire |
C30H36N8O6 |
|---|---|
Poids moléculaire |
604.7 g/mol |
Nom IUPAC |
tert-butyl 4-[6-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]pyrimidin-4-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C30H36N8O6/c1-30(2,3)44-29(43)37-14-12-36(13-15-37)24-17-23(31-18-32-24)35-10-8-34(9-11-35)19-4-5-20-21(16-19)28(42)38(27(20)41)22-6-7-25(39)33-26(22)40/h4-5,16-18,22H,6-15H2,1-3H3,(H,33,39,40) |
Clé InChI |
GAJNNVZVGXZJQA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC(=C2)N3CCN(CC3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-nitro-N-[4-[7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]furan-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12369106.png)
![2-[[9-[(2R,3S,5R)-3,4-dihydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]purin-6-yl]amino]acetic acid](/img/structure/B12369107.png)

![(1S,3R,6R,10R,11R,12R,14R,15E,17S,20S,21S,24R,25S,26S,27E)-11-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6S)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-16,26-diethyl-21,27-dihydroxy-14-(hydroxymethyl)-3,4,6,10,12,18,24-heptamethyl-30-oxapentacyclo[26.2.1.01,6.017,26.020,25]hentriaconta-4,15,18,27-tetraene-23,29,31-trione](/img/structure/B12369120.png)
![[4-[[(2S)-5-(carbamoylamino)-2-[[1-[5-(2,5-dioxopyrrol-1-yl)pentylcarbamoyl]cyclobutanecarbonyl]amino]pentanoyl]amino]phenyl]methyl N-[[(3R,5S)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-5-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-3-yl]oxymethyl]carbamate](/img/structure/B12369121.png)
